5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrazines, which are known for their diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the levels of these hormones, promoting insulin release, inhibiting glucagon secretion, and consequently reducing blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 and the subsequent increase in incretin hormone levels affect the insulin signaling pathway . The increased levels of GLP-1 and GIP enhance insulin secretion from pancreatic beta cells. Additionally, they inhibit glucagon secretion from alpha cells, reducing hepatic glucose production. These actions collectively contribute to the regulation of blood glucose levels.
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of incretin hormones . At the cellular level, this results in enhanced insulin secretion and reduced glucagon secretion, leading to decreased blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product formation .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and purity. This involves the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. The starting materials are usually commercially available and cost-effective, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives can be treated with nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride
Uniqueness
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride stands out due to its specific structural configuration, which imparts unique biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c10-5-8-7-4-3-6-1-2-9(4)5;/h6H,1-3H2,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNCXIRYENDRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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